

# Application Notes: Utilizing TO-PRO-1 in Multiparameter Apoptosis Assays

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## Compound of Interest

Compound Name: *To-Pro-1*

Cat. No.: *B136677*

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## Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Accurate detection and quantification of apoptotic cells are therefore essential in biomedical research and drug development. **TO-PRO-1** Iodide is a high-affinity, cell-impermeant carbocyanine monomeric nucleic acid stain. It is a valuable tool for identifying late-stage apoptotic and necrotic cells, which have compromised plasma membrane integrity. This application note provides a detailed protocol for using **TO-PRO-1** in conjunction with Annexin V to distinguish between different cell populations—viable, early apoptotic, late apoptotic, and necrotic—by flow cytometry.

## Principle of the Assay

This assay combines two different fluorescent probes to differentiate stages of cell death:

- **Annexin V:** In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, PE, or APC) to label early apoptotic cells.[\[1\]](#)[\[2\]](#)

- **TO-PRO-1:** As a cell-impermeant nucleic acid dye, **TO-PRO-1** is excluded from live and early apoptotic cells that maintain intact plasma membranes.[3] However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing **TO-PRO-1** to enter and intercalate with nucleic acids, producing a bright green fluorescence.[3]

By using these two probes simultaneously, we can distinguish four cell populations via flow cytometry:

- Viable cells: Annexin V-negative and **TO-PRO-1**-negative.
- Early apoptotic cells: Annexin V-positive and **TO-PRO-1**-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and **TO-PRO-1**-positive.
- Necrotic cells: While this combination primarily identifies late apoptotic cells that are also permeable, a distinct **TO-PRO-1** positive, Annexin V negative population may represent cells that have rapidly undergone necrosis without significant PS externalization.

## Data Presentation

The following table summarizes representative quantitative data obtained from a flow cytometry experiment using Annexin V and **TO-PRO-1** to analyze an apoptotic cell population induced by a hypothetical treatment.

Cell Population	Quadrant	Untreated Control (%)	Treated Sample (%)
Viable	Lower Left (Annexin V- / TO-PRO-1-)	95	45
Early Apoptotic	Lower Right (Annexin V+ / TO-PRO-1-)	3	25
Late Apoptotic/Necrotic	Upper Right (Annexin V+ / TO-PRO-1+)	1	20
Necrotic	Upper Left (Annexin V- / TO-PRO-1+)	1	10

## Experimental Protocols

### Materials and Reagents

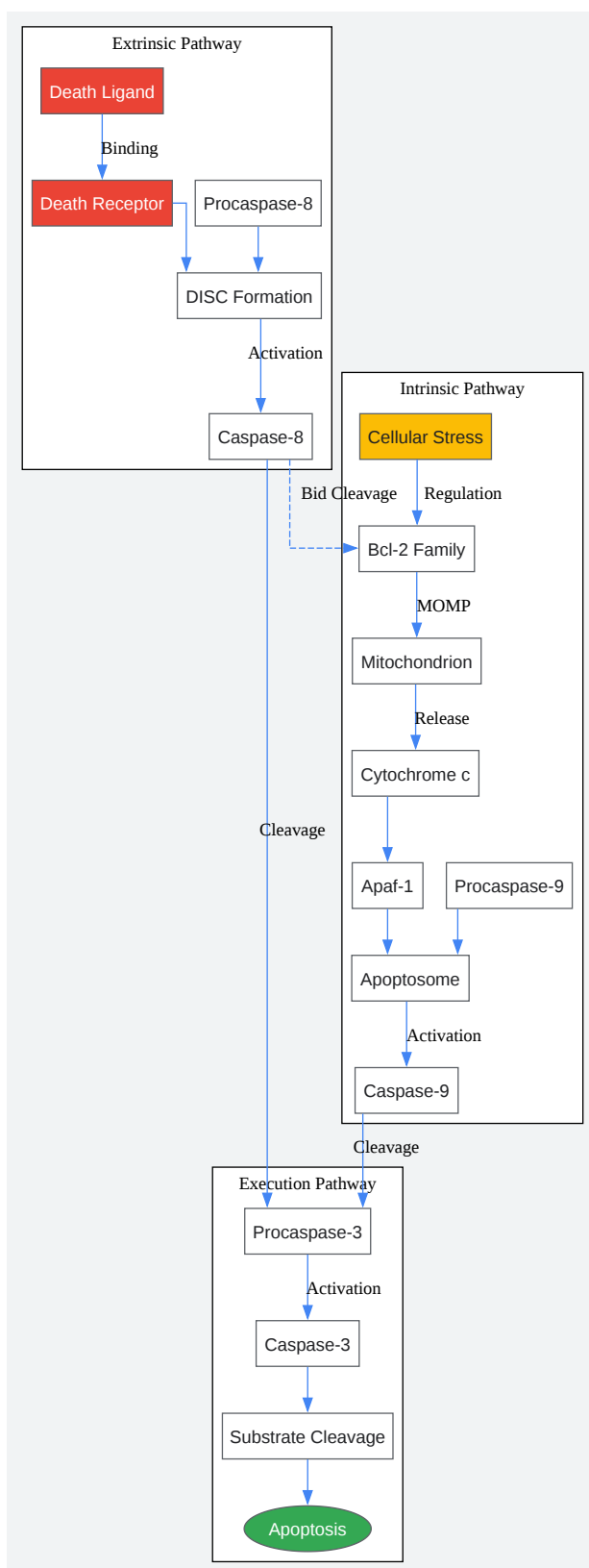
- **TO-PRO-1** Iodide (e.g., 1 mM solution in DMSO)
- Fluorochrome-conjugated Annexin V (e.g., Annexin V-APC)
- 10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl<sub>2</sub>, pH 7.4)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup> and Mg<sup>2+</sup> free
- Deionized water
- Cell suspension of interest (e.g., Jurkat cells)
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Flow cytometer with appropriate lasers and filters

### Experimental Protocol: Dual Staining with Annexin V and TO-PRO-1 for Flow Cytometry

- Induction of Apoptosis:
  - Culture cells to the desired density.
  - Induce apoptosis using an appropriate method. Include an untreated negative control and a positive control. For a positive control, cells can be treated with a known apoptosis inducer (e.g., 1 μM staurosporine for 4 hours).
- Cell Harvesting and Washing:
  - Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, gently detach using a non-enzymatic cell dissociation buffer. Avoid using trypsin-EDTA as Annexin V binding is calcium-dependent and EDTA will chelate Ca<sup>2+</sup>.<sup>[4]</sup>
  - Wash the cells once with cold PBS.

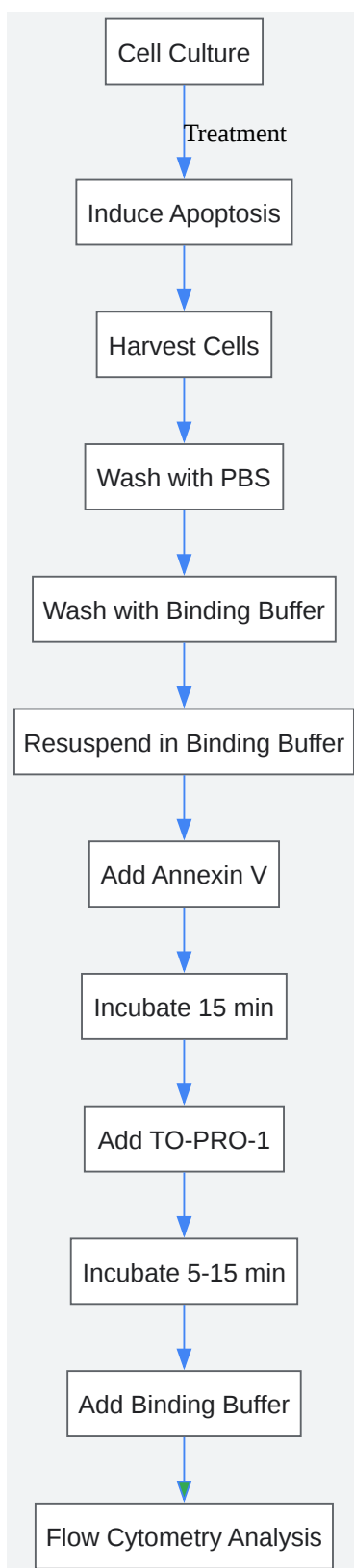
- Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
- Wash the cells once with 1X Annexin V Binding Buffer.
- Staining:
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of  $1 \times 10^6$  cells/mL.
  - To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of fluorochrome-conjugated Annexin V.
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.
  - Add 1  $\mu$ L of a 1  $\mu$ M **TO-PRO-1** working solution (prepare a fresh dilution from the stock). The final concentration of **TO-PRO-1** should be optimized for the cell type, but a starting point of 100 nM can be used.[\[3\]](#)
  - Incubate for an additional 5-15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
  - Excite Annexin V and **TO-PRO-1** with the appropriate lasers (e.g., 488 nm for **TO-PRO-1** and a laser suitable for the Annexin V conjugate, such as 633 nm for APC).
  - Collect the emission signals using appropriate filters (e.g., a green channel for **TO-PRO-1** and a far-red channel for Annexin V-APC).
  - Use unstained and single-stained controls to set up compensation and gates correctly.

## Visualization of Apoptosis Signaling and Experimental Workflow



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### Apoptosis Signaling Pathways



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### Experimental Workflow for Apoptosis Assay

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